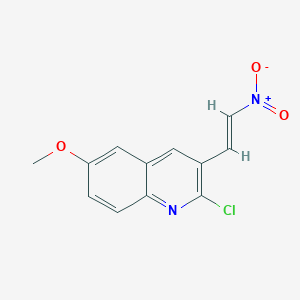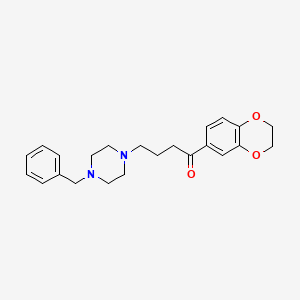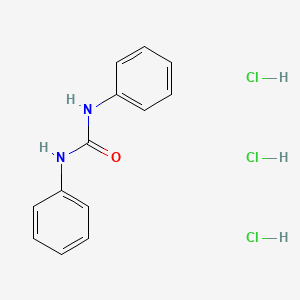
E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline: is a synthetic organic compound with the molecular formula C({12})H({9})ClN({2})O({3}) and a molecular weight of 264.66 g/mol . This compound is characterized by its quinoline core, which is substituted with a chloro group at the 2-position, a methoxy group at the 6-position, and a nitrovinyl group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline typically involves multi-step organic reactions. One common method starts with the quinoline core, which undergoes chlorination, methoxylation, and nitrovinylation. Here is a general outline of the synthetic route:
Chlorination: The quinoline core is chlorinated using reagents like phosphorus pentachloride (PCl({2})) to introduce the chloro group at the 2-position.
Methoxylation: The 6-position is methoxylated using methanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K({3})).
Nitrovinylation: The 3-position is functionalized with a nitrovinyl group through a reaction with nitroethene in the presence of a base like sodium ethoxide (NaOEt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO({3})).
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas (H({4})).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO(_{4}) in acidic or basic medium.
Reduction: H({4}) in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et(_{3})N).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion of the nitro group to an amino group, yielding aminoquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitrovinyl group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: A quinoline derivative with an oxidized nitrogen atom.
2-Chloroquinoline: A simpler derivative with only a chloro group at the 2-position.
Uniqueness: : The combination of chloro, methoxy, and nitrovinyl groups in this compound provides unique chemical properties and potential biological activities that distinguish it from other quinoline derivatives.
属性
CAS 编号 |
182050-23-3 |
|---|---|
分子式 |
C12H9ClN2O3 |
分子量 |
264.66 g/mol |
IUPAC 名称 |
2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-10-2-3-11-9(7-10)6-8(12(13)14-11)4-5-15(16)17/h2-7H,1H3 |
InChI 键 |
QJAKDFDUTXAZQH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-] |
同义词 |
E-2-CHLORO-6-METHOXY3-(2-NITRO)VINYLQUINOLINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/new.no-structure.jpg)


